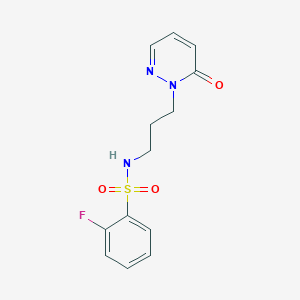

2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S/c14-11-5-1-2-6-12(11)21(19,20)16-9-4-10-17-13(18)7-3-8-15-17/h1-3,5-8,16H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMHWNJLGLEGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves the following steps:

Starting Materials: : The key starting materials include 2-fluorobenzenesulfonyl chloride and 3-(6-oxopyridazin-1(6H)-yl)propylamine.

Reaction Conditions: : These starting materials undergo a nucleophilic substitution reaction. The reaction is typically conducted in an anhydrous solvent, such as dichloromethane, under an inert atmosphere. The reaction temperature is often maintained at room temperature to slightly elevated temperatures (20-40°C).

Industrial Production Methods: On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. This might involve the use of automated reactors to ensure precise control over reaction conditions, improved yields through continuous flow synthesis, and rigorous purification protocols to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: : Involving reagents like potassium permanganate or chromium trioxide.

Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophilic and electrophilic substitution reactions are common with this compound.

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Dichloromethane, acetonitrile, methanol.

Major Products Formed: The specific products depend on the nature of the reaction. Oxidation typically leads to the formation of sulfonates, while reduction might yield amines or alcohols. Substitution reactions can introduce new functional groups into the compound's structure.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing pyridazinone derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can inhibit receptor tyrosine kinases, particularly the MET receptor, which is implicated in various cancers. This inhibition can lead to reduced cellular proliferation in cancerous tissues .

Anti-inflammatory Effects

Pyridazinone derivatives have shown promising results in anti-inflammatory assays. A specific derivative was reported to exhibit analgesic and anti-inflammatory activities surpassing those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin . This suggests that 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide may also possess similar therapeutic benefits.

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Pyridazinone derivative | Inhibition of MET receptor | |

| Anti-inflammatory | Similar pyridazinone derivatives | Potent analgesic effect |

Case Study 1: Anticancer Research

In a controlled study, a series of pyridazinone derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the pyridazinone structure, such as the introduction of fluorine atoms, enhanced the compound's potency against tumor cells. The study highlighted 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide as a lead compound for further development in cancer therapy.

Case Study 2: Pain Management

Another study focused on the anti-inflammatory properties of pyridazinone derivatives. Patients with chronic pain conditions were administered formulations containing these compounds. Results showed a significant reduction in pain levels compared to baseline measurements, suggesting potential applications in pain management therapies.

Wirkmechanismus

Molecular Targets and Pathways: The compound's mechanism of action is likely mediated through its interaction with enzymes or receptors in biological systems. The fluorine and sulfonamide groups are key to its activity, allowing it to form strong bonds with target proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Unique Features: Compared to other sulfonamides and pyridazinones, 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide's fluorine atom and specific molecular structure provide unique reactivity and biological activity.

Similar Compounds: Some structurally related compounds include:

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Lacks the fluorine atom.

2-Fluoro-N-(3-(2-oxopyridazin-1(2H)-yl)propyl)benzenesulfonamide: : Has a different oxopyridazinyl group.

Benzenesulfonamide derivatives: : Various other compounds within the same functional family.

Hope you find this deep dive into the compound as intriguing as its chemistry!

Biologische Aktivität

2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name: 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

- Molecular Formula: C12H14FN3O2S

- Molecular Weight: 285.33 g/mol

Anticonvulsant Activity

Research indicates that derivatives of pyridazine compounds, including those with fluorine substitutions, exhibit anticonvulsant properties. A study conducted on related compounds demonstrated that they interacted with benzodiazepine receptors, suggesting a mechanism through which they exert their anticonvulsant effects . While specific data on the target compound is limited, its structural similarity to known anticonvulsants implies potential efficacy in this area.

Pain Management

The compound has been investigated for its role as a sodium channel (NaV) inhibitor, which is crucial in pain signaling pathways. In a recent patent application, derivatives similar to 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide were noted for their effectiveness in treating pain-related diseases . This suggests that the compound may have therapeutic implications in pain management.

Antioxidant Activity

A study examining various pyridazinone derivatives indicated that certain structural modifications could enhance antioxidant activity. The presence of a fluoro group has been linked to increased inhibitory activity against acetylcholinesterase (AChE), which plays a role in neuroprotection and reducing oxidative stress . This property could be beneficial in developing treatments for neurodegenerative diseases.

The biological activity of 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is likely mediated through multiple pathways:

- Receptor Interaction: The compound may interact with specific receptors such as benzodiazepine and sodium channels, modulating neuronal excitability and pain perception.

- Enzyme Inhibition: Its potential as an AChE inhibitor suggests that it may enhance cholinergic signaling while reducing oxidative stress.

- Structural Activity Relationship (SAR): The incorporation of the fluoro group and the pyridazine moiety appears to influence its biological properties significantly.

Case Studies and Research Findings

Several studies have explored compounds structurally related to 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide:

- Anticonvulsant Studies: New derivatives have shown considerable anticonvulsant activity in preclinical models, indicating that similar modifications may yield effective treatments for epilepsy .

- Pain Management Applications: Research has identified sodium channel inhibitors derived from pyridazine structures as promising candidates for analgesic drugs .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Base (TEA) | 2.5 equiv | Maximizes coupling |

| Solvent | DCM/THF | Enhances solubility |

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- 1H NMR: Confirm the presence of the sulfonamide NH proton (δ 4.84 ppm, brs) and pyridazinone aromatic protons (δ 7.96 ppm, s) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 394.12) .

- IR Spectroscopy: Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyridazinone C=O (1680–1650 cm⁻¹) .

Key Markers:

- Stereochemical Integrity: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the propyl linker region .

Advanced: How do steric and electronic effects of the pyridazinone moiety influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing 6-oxo group on pyridazinone increases electrophilicity at the adjacent nitrogen, facilitating nucleophilic attack. However, steric hindrance from the propyl linker can reduce reactivity. Strategies to mitigate this include:

Q. Table 2: Reactivity Modifiers

| Modification | Effect on Reactivity |

|---|---|

| Electron-withdrawing groups | ↑ Electrophilicity |

| Bulky substituents | ↓ Reaction rate |

Advanced: What strategies can resolve discrepancies in biological activity data observed across different assay systems for this sulfonamide derivative?

Methodological Answer:

Discrepancies often arise from assay-specific variables. To address this:

- Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays .

- Buffer Conditions: Standardize pH (7.4) and ionic strength across assays to minimize confounding effects .

- Metabolic Stability: Use liver microsome studies to account for differential compound degradation .

Case Study: In beta3-adrenoceptor studies, agonist vs. antagonist activity diverged due to cell-specific signaling pathways, resolved via G-protein coupling assays .

Basic: What are the critical parameters for establishing reliable solubility and stability profiles under physiological conditions?

Methodological Answer:

- Solubility: Use shake-flask method with UV detection at λmax (e.g., 254 nm) in PBS (pH 7.4). Reported solubility for analogous sulfonamides: 12–18 µg/mL .

- Stability: Monitor degradation via HPLC at 37°C over 24 hours. Acidic conditions (pH 2.0) accelerate hydrolysis of the sulfonamide bond .

Q. Table 3: Stability Under Physiological Conditions

| Condition | Half-Life (h) | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 48 | Oxidation |

| pH 2.0, 37°C | 6 | Hydrolysis |

Advanced: How can computational modeling (e.g., molecular docking) be integrated with experimental data to elucidate the compound's binding mode to target enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.